ethyl pyrazolidine-1-carboxylate;hydrochloride
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Overview
Description
Ethyl pyrazolidine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrazolidines Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrazolidine-1-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl diazoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrazolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolidinones, while reduction can produce different reduced derivatives of the original compound .
Scientific Research Applications
Ethyl pyrazolidine-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl pyrazolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, also important in drug discovery.
Uniqueness
Ethyl pyrazolidine-1-carboxylate;hydrochloride is unique due to its specific structure and reactivity.
Properties
Molecular Formula |
C6H13ClN2O2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
ethyl pyrazolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-5-3-4-7-8;/h7H,2-5H2,1H3;1H |
InChI Key |
PDLVIUXDQYPYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCN1.Cl |
Origin of Product |
United States |
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